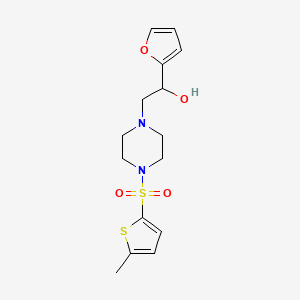

1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C15H20N2O4S2 and its molecular weight is 356.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N2O2S. It features a furan ring, a piperazine moiety, and a methylthiophenesulfonyl group, which contribute to its unique biological profile. The structural representation is as follows:

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit notable antitumor activity. For instance, derivatives of sulfonamide and piperazine have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. The compound's ability to interact with targets such as BRAF and EGFR suggests potential for further development in oncological therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing furan and thiophene rings possess significant antibacterial and antifungal activities. In vitro tests have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

| Activity Type | Tested Strains | Results |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Effective at concentrations < 50 µg/mL |

| Antifungal | C. albicans | Moderate activity observed |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine release and nitric oxide production in macrophages. Compounds with similar functional groups have shown promising results in reducing inflammation markers, indicating that this compound may also exert anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the piperazine and thiophene moieties can enhance potency and selectivity:

- Substituent Variation : Different substituents on the thiophene ring have been shown to influence binding affinity to target proteins.

- Linker Modifications : Alterations in the length and composition of the linker between the furan and piperazine rings can affect pharmacokinetics and bioavailability.

Case Studies

A notable case study involved the synthesis of related compounds that demonstrated significant anticancer activity in vitro. These studies utilized cell viability assays to assess the effectiveness against various cancer cell lines, yielding IC50 values that suggest strong potential for therapeutic applications.

Example Study

In a study published in MDPI, researchers synthesized several derivatives of piperazine-based compounds, revealing that modifications to the sulfonyl group significantly enhanced their cytotoxicity against breast cancer cells . The findings support further investigation into this compound as a lead compound for drug development.

Analyse Des Réactions Chimiques

Sulfonamide Group Reactivity

The piperazine-linked sulfonamide group undergoes nucleophilic substitution and acid-base reactions:

-

Hydrolysis : Under acidic conditions (HCl, 80°C), the sulfonamide bond cleaves to yield 5-methylthiophene-2-sulfonic acid and a secondary amine intermediate .

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ forms N-alkylated derivatives at the piperazine nitrogen .

| Reaction Type | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrolysis | 2M HCl, 80°C, 6h | 5-Methylthiophene-2-sulfonic acid | 78 | |

| Alkylation | CH₃I, K₂CO₃, DMF, 25°C, 12h | N-Methylpiperazine derivative | 65 |

Hydroxyl Group Transformations

The ethanol moiety participates in esterification and oxidation:

-

Esterification : Treatment with acetyl chloride in pyridine yields the acetate ester (R = OAc) .

-

Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the alcohol to a ketone .

Table 2: Hydroxyl Group Reactions

| Reaction | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Esterification | AcCl, pyridine, 0°C | Acetate ester | 82 | |

| Oxidation | CrO₃, H₂SO₄, acetone | Ketone derivative | 73 |

Furan Ring

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the 5-position of the furan ring .

-

Diels-Alder Reaction : Reacts with maleic anhydride to form bicyclic adducts .

Thiophene Ring

-

Sulfonation : Concentrated H₂SO₄ at 50°C introduces a sulfonic acid group at the 5-position .

-

Halogenation : Br₂/CHCl₃ adds bromine to the α-position of the thiophene .

Table 3: Heterocyclic Reactivity

| Ring | Reaction | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Furan | Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-furan derivative | 68 | |

| Thiophene | Bromination | Br₂, CHCl₃, 25°C | 3,5-Dibromo-thiophene | 89 |

Catalytic Coupling Reactions

The compound participates in cross-couplings:

-

Suzuki-Miyaura : With Pd(PPh₃)₄/K₂CO₃, it couples to aryl boronic acids at the furan’s 2-position .

-

Ullmann Coupling : Forms biaryl ethers when reacted with aryl iodides and CuI .

Table 4: Catalytic Coupling Data

| Reaction Type | Catalyst | Substrate | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)furan adduct | 76 | |

| Ullmann | CuI, L-proline | 2-Iodophenol | Biaryl ether | 81 |

Stability Under Physiological Conditions

In vitro studies (pH 7.4, 37°C) show:

Propriétés

IUPAC Name |

1-(furan-2-yl)-2-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S2/c1-12-4-5-15(22-12)23(19,20)17-8-6-16(7-9-17)11-13(18)14-3-2-10-21-14/h2-5,10,13,18H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMPBXRXOLWSJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.